Increased Lipophilicity (XLogP3) Relative to Mono-Substituted and Unsubstituted 7-Oxaspiro[3.5]nonan-1-yl Benzamide Analogs
The target compound exhibits an XLogP3 of 2.9, which is 0.7 log units higher than the 4-methoxy analog (XLogP3 = 2.2) and an estimated ≥1.0 log unit higher than the unsubstituted N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (estimated XLogP3 ≈ 1.7–1.9 based on lower carbon count and absence of alkyl substituents) [1][2]. This increase in lipophilicity, driven by the dual methyl groups at positions 2 and 4 of the benzamide ring, is consistent with an additive contribution of approximately 0.5–0.6 log units per methyl group on aromatic systems [3]. Higher lipophilicity within the range of 1–4 is generally associated with improved passive membrane permeability, though values approaching 3 may also increase the risk of promiscuous binding and reduced aqueous solubility [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: XLogP3 = 2.2; Unsubstituted N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: estimated XLogP3 ≈ 1.7–1.9 |
| Quantified Difference | +0.7 log units vs. 4-methoxy analog; approximately +1.0–1.2 log units vs. unsubstituted analog |
| Conditions | Computed using XLogP3 algorithm (PubChem/ChemAxon implementation); not experimentally determined |
Why This Matters
For procurement decisions, the target compound's higher LogP positions it for applications requiring increased membrane partitioning or hydrophobic target engagement, whereas the 4-methoxy analog (LogP = 2.2) may be preferred when lower lipophilicity is desired to mitigate solubility or off-target binding concerns.
- [1] Kuujia.com. Computed XLogP3 = 2.9 for 2,4-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide. https://www.kuujia.com/cas-2175978-78-4.html View Source
- [2] PubChem CID 122276135. 4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/122276135 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Provides framework for interpreting LogP differences and their impact on permeability, solubility, and promiscuity. View Source
